molecular formula C10H14N2O5S3 B601886 2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 171273-35-1

2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide

Cat. No.: B601886
CAS No.: 171273-35-1
M. Wt: 338.42
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Description

2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide is a chemical compound known for its role as a carbonic anhydrase inhibitor. This compound is commonly used in the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to optic nerve damage and vision loss .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide involves several steps. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then cyclized with sulfur to produce the thieno[3,2-E][1,2]thiazine ring system.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .

Scientific Research Applications

2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme carbonic anhydrase, specifically the type II isoform found in the ciliary body of the eye. This inhibition reduces the production of bicarbonate ions, leading to decreased secretion of aqueous humor and, consequently, lower intraocular pressure. The molecular targets include the active site of carbonic anhydrase, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide is unique due to its specific structural features, such as the thieno[3,2-E][1,2]thiazine ring system and the 3-methoxypropyl group. These features contribute to its high affinity and selectivity for carbonic anhydrase, making it an effective treatment for glaucoma .

Properties

IUPAC Name

2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S3/c1-17-6-2-4-12-5-3-8-7-9(19(11,13)14)18-10(8)20(12,15)16/h3,5,7H,2,4,6H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRXWXADWNHGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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